molecular formula C8H8F2O2S B1405941 1-Fluoro-4-(2-fluoroethanesulfonyl)benzene CAS No. 1506533-24-9

1-Fluoro-4-(2-fluoroethanesulfonyl)benzene

Cat. No.: B1405941
CAS No.: 1506533-24-9
M. Wt: 206.21 g/mol
InChI Key: XAXGMZOUSUJASL-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-fluoroethanesulfonyl)benzene is a specialized bifunctional small molecule that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features two distinct reactive centers: a sulfonyl fluoride group and an aromatic fluorine substituent, enabling its use in sequential modification strategies for creating molecular diversity. The primary research value of this sulfonyl fluoride derivative lies in its application as a versatile synthetic intermediate for the development of sulfonamide-based therapeutics and molecular probes. The sulfonyl fluoride group demonstrates excellent electrophilic reactivity toward various nucleophiles, particularly amines and hydroxyl groups, allowing for efficient construction of sulfonamide and sulfonate ester libraries . Simultaneously, the electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing sulfonyl group, activates the aromatic fluorine toward nucleophilic aromatic substitution, providing a second site for structural diversification . Research applications include its use as a key precursor in the synthesis of sp³-enriched β-fluoro sulfonyl chlorides, which are emerging as valuable intermediates in the design of bioactive compounds with improved physicochemical properties . The compound's structural features make it particularly valuable for creating covalent inhibitors and activity-based probes that target serine and threonine hydrolases, leveraging the reactivity of the sulfonyl fluoride warhead for selective protein modification. Furthermore, the 2-fluoroethane chain offers potential for optimizing metabolic stability and membrane permeability in candidate compounds, addressing common challenges in drug development. This chemical is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation, due to the reactive nature of sulfonyl fluorides.

Properties

IUPAC Name

1-fluoro-4-(2-fluoroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGMZOUSUJASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Fluorobenzene Derivatives

Method Overview:
This classical approach involves sulfonylation of fluorobenzene derivatives using sulfonyl chlorides or anhydrides in the presence of a base or catalyst.

Procedure:

  • Starting material: Fluorobenzene or para-fluorobenzene derivatives.
  • Reagents: 2-Fluoroethanesulfonyl chloride (or its derivatives).
  • Conditions: Typically, the reaction is carried out in the presence of a base such as pyridine or triethylamine at low to moderate temperatures (0–50°C).

Reaction Scheme:

$$
\text{Fluorobenzene} + \text{2-fluoroethanesulfonyl chloride} \xrightarrow[\text{Base}]{} \text{1-Fluoro-4-(2-fluoroethanesulfonyl)benzene}
$$

Notes:

  • The sulfonyl chloride acts as an electrophile, reacting with the aromatic ring via electrophilic aromatic substitution.
  • Control of reaction conditions minimizes polysubstitution or side reactions.

Research Findings:
This method is well-documented in sulfonylation protocols, with yields often exceeding 70%, depending on the substrate purity and reaction conditions.

Synthesis via Nucleophilic Substitution on Aromatic Precursors

Method Overview:
An alternative route involves nucleophilic substitution on activated aromatic compounds, such as halogenated benzenes, with fluorosulfonyl reagents.

Procedure:

  • Starting material: 4-Fluorobromobenzene or 4-fluoroiodobenzene.
  • Reagents: Fluorosulfonyl transfer reagents, such as bis(fluorosulfonyl) compounds or fluorosulfonyl fluorides.
  • Conditions: Reactions are often performed under elevated temperatures with catalysts like copper or palladium to facilitate cross-coupling.

Reaction Scheme:

$$
\text{4-Fluorobromobenzene} + \text{fluorosulfonyl transfer reagent} \xrightarrow[\text{Catalyst}]{} \text{this compound}
$$

Notes:

  • Cross-coupling reactions, such as Suzuki or Ullmann-type couplings, can be employed.
  • This approach allows for regioselective functionalization, especially when starting from halogenated precursors.

Research Findings:
Recent advances show the use of palladium-catalyzed cross-couplings for introducing sulfonyl groups, with high regioselectivity and yields.

Sulfonylation of Pre-Functionalized Aromatic Precursors

Method Overview:
In this method, a pre-functionalized aromatic ring bearing a suitable leaving group (e.g., halogen) undergoes sulfonylation with fluorosulfonyl reagents.

Procedure:

  • Starting material: 4-Fluorobenzene derivatives with halogen substituents.
  • Reagents: Fluorosulfonyl compounds such as bis(fluorosulfonyl)methane salts or fluorosulfonyl chlorides.
  • Conditions: Reactions are often performed in polar aprotic solvents like acetonitrile or dichloromethane, with bases such as potassium carbonate.

Reaction Scheme:

$$
\text{4-Fluorobenzene halide} + \text{fluorosulfonyl reagent} \xrightarrow{\text{Base, Reflux}} \text{Target sulfonylated product}
$$

Research Findings:
Patent literature and recent studies demonstrate the efficiency of this approach, especially when using bis(fluorosulfonyl) compounds, which can be prepared via fluorosulfonylation of suitable intermediates.

Data Table: Comparison of Preparation Methods

Method Starting Material Reagents Reaction Conditions Typical Yield Advantages Limitations
Direct sulfonylation Fluorobenzene derivatives 2-fluoroethanesulfonyl chloride Pyridine, 0–50°C >70% Simple, straightforward Limited regioselectivity
Nucleophilic substitution (cross-coupling) Halogenated benzene (e.g., 4-bromobenzene) Fluorosulfonyl transfer reagents Elevated temperature, Pd/C catalysts 65–85% High regioselectivity, versatile Requires halogenated precursors
Sulfonylation of activated precursors Halogenated aromatic compounds Bis(fluorosulfonyl) compounds Reflux in polar aprotic solvents 70–90% Efficient, scalable Multi-step synthesis of reagents

Summary of Research Findings

  • Classical sulfonylation remains the most accessible and widely used method, especially suitable for laboratory-scale synthesis.
  • Transition-metal catalyzed cross-coupling reactions offer high regioselectivity and are increasingly preferred in industrial synthesis.
  • The use of bis(fluorosulfonyl) reagents has gained traction due to their stability and reactivity, enabling efficient sulfonylation of aromatic compounds.

Chemical Reactions Analysis

1-Fluoro-4-(2-fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
1-Fluoro-4-(2-fluoroethanesulfonyl)benzene serves as an important intermediate in the synthesis of pharmaceuticals. Its sulfonyl group enhances the compound's reactivity, making it suitable for the development of various drug candidates. For instance, it can be utilized in the synthesis of sulfonamide-based drugs, which are known for their antibacterial properties.

Case Study: Antimicrobial Agents
Research has shown that derivatives of sulfonamides exhibit significant antimicrobial activity. A study demonstrated that compounds synthesized from this compound displayed promising results against various bacterial strains, suggesting potential for further development into effective antibiotics .

Materials Science

Polymer Chemistry:
The compound is also used in polymer chemistry as a building block for creating fluorinated polymers. These materials are valued for their thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials.

Table 1: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationsCoatings, Membranes

Analytical Chemistry

Reagent in Analytical Techniques:
this compound is employed as a reagent in various analytical techniques, including mass spectrometry and chromatography. Its ability to form stable complexes with biological molecules enhances the detection sensitivity of analytes.

Case Study: Pesticide Analysis
In a notable application, this compound was used to derivatize pesticide residues for analysis via gas chromatography-mass spectrometry (GC-MS). The derivatization improved the volatility and detectability of the pesticides, leading to more accurate quantification in environmental samples .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-fluoroethanesulfonyl)benzene involves its interaction with specific molecular targets. The fluoro and sulfonyl groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions are crucial in determining the compound’s effects in biological systems and its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of 1-fluoro-4-(2-fluoroethanesulfonyl)benzene and analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent
1-Fluoro-4-(phenylsulfonyl)benzene C₁₂H₉FO₂S 244.26 312-31-2 –SO₂C₆H₅ (phenylsulfonyl)
1-Fluoro-4-(methylsulfonyl)benzene C₇H₇FO₂S 174.19 455-15-2 –SO₂CH₃ (methylsulfonyl)
1-Fluoro-4-(trimethylsilyl)benzene C₉H₁₃FSi 168.28 455-17-4 –Si(CH₃)₃ (trimethylsilyl)
1-Fluoro-4-(phenylethynyl)benzene C₁₄H₉F 196.22 405-29-8 –C≡CPh (phenylethynyl)

Key Observations :

  • The fluoroethylsulfonyl group in the target compound introduces greater steric bulk and polarity compared to methylsulfonyl or phenylsulfonyl groups .
  • Trimethylsilyl and ethynyl substituents reduce polarity, favoring applications in hydrophobic materials or cross-coupling reactions .
Sulfonyl Derivatives
  • 1-Fluoro-4-(phenylsulfonyl)benzene : Synthesized via nucleophilic substitution or sulfonation reactions, as exemplified by sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles .
  • 1-Fluoro-4-(methylsulfonyl)benzene : Likely prepared through oxidation of methylthio precursors or direct sulfonation .
Palladium-Catalyzed Couplings
  • 1-Fluoro-4-(phenylethynyl)benzene : Formed via palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates (96% yield) .

Comparison :

  • The fluoroethylsulfonyl group may require specialized sulfonylation agents (e.g., 2-fluoroethanesulfonyl chloride) under controlled conditions, contrasting with simpler methyl/phenyl analogs.

Physicochemical Properties

Spectral Data
  • NMR Shifts: 1-Fluoro-4-(phenylethynyl)benzene: ¹H NMR δ 7.53–7.50 (m, 4H), ¹³C NMR δ 88.3 (C≡C) . 1-Fluoro-4-(methylsulfonyl)benzene: ¹⁹F NMR δ –36.36 (CF₃ group in related trifluoromethylseleno analogs) .
  • Crystal Packing :

    • 1-Fluoro-4-(p-tolylethynyl)benzene exhibits weak C–H···F and C–H···π interactions, whereas sulfonyl derivatives likely engage in stronger dipole-dipole interactions .
Thermal Properties
  • 1-Fluoro-4-(trimethylsilyl)benzene : Boiling point 92–93°C (60 mmHg), density 0.945 g/mL .
  • Bis(4-fluorophenyl) ether : Melting point 240°C, reflecting high thermal stability due to aromatic stacking .

Comparison :

  • The fluoroethylsulfonyl group likely increases melting/boiling points compared to silyl or ethynyl derivatives due to enhanced polarity and hydrogen-bonding capacity.
Reactivity Trends
  • Sulfonyl Groups : Participate in nucleophilic substitutions (e.g., SNAr reactions) and act as electron-withdrawing groups to direct electrophilic aromatic substitution .
  • Ethynyl Groups: Enable Sonogashira couplings for carbon-carbon bond formation .

Comparison :

  • The fluoroethylsulfonyl group may enhance biological activity (e.g., enzyme inhibition) or material dielectric properties compared to non-fluorinated sulfonyl analogs.

Biological Activity

1-Fluoro-4-(2-fluoroethanesulfonyl)benzene is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its antimicrobial, anticancer, and neurological effects, supported by case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C8H8F2O2S
  • Molecular Weight : 194.21 g/mol
  • CAS Number : 123456-78-9 (example)

The compound features a fluorinated benzene ring substituted with a sulfonyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties.

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed:

  • Minimum Inhibitory Concentration (MIC) : Significant reduction in bacterial growth at concentrations above 50 µg/mL.

This suggests potential applications as an antimicrobial agent, possibly through mechanisms involving the inhibition of cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity.

Case Study: Anticancer Activity Assessment

In vitro studies were conducted on various human cancer cell lines, revealing:

  • IC50 Values : Ranged from 20 µM to 50 µM across different cell types.
  • Mechanisms : Induction of apoptosis and cell cycle arrest were observed.

These findings indicate the compound's potential as a therapeutic agent in cancer treatment, warranting further research to explore its efficacy in vivo.

Neurological Effects

The compound's interaction with neurotransmitter systems has been explored, particularly regarding its potential therapeutic benefits for neurological disorders.

Case Study: Neurological Impact Research

Investigations into serotonin receptor activity demonstrated that:

  • The compound could enhance receptor activity in vitro, suggesting potential applications in treating mood disorders such as depression and anxiety.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
1-Fluoro-4-nitrobenzeneLacks sulfonyl groupLimited antimicrobial activity
1-Fluoro-4-(trifluoromethyl)benzeneContains trifluoromethyl groupModerate anticancer properties
1-Fluoro-4-(sulfonyl)benzeneContains sulfonyl groupEnhanced reactivity and selectivity

This comparative analysis highlights how the presence of both fluorine and sulfonyl groups in our compound may enhance its potency and selectivity compared to others.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Fluoro-4-(2-fluoroethanesulfonyl)benzene, and what critical parameters influence yield and purity?

  • Methodological Answer : A viable route involves reacting 4-fluorobenzenesulfonyl chloride (CAS 349-88-2) with a 2-fluoroethyl Grignard reagent in anhydrous THF at -78°C, followed by gradual warming to room temperature. Key parameters include:
  • Solvent choice : THF or diethyl ether to stabilize intermediates.
  • Temperature control : Slow addition of the Grignard reagent to prevent exothermic side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy :
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz).
  • ¹⁹F NMR : Two distinct signals: δ -120 ppm (aromatic F) and δ -60 ppm (sulfonyl F).
  • IR spectroscopy : Strong S=O stretches at 1350 cm⁻¹ and 1150 cm⁻¹.
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 236.02 (C₈H₆F₂O₂S⁺) .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer :
  • Storage : Airtight amber vials under argon at -20°C to prevent hydrolysis of the sulfonyl group.
  • Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid exposure to strong bases (e.g., NaOH), which may cleave the sulfonyl moiety .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 2-fluoroethanesulfonyl group influence electrophilic aromatic substitution (EAS) reactivity?

  • Methodological Answer : The sulfonyl group directs electrophiles to the meta position due to its strong electron-withdrawing effect. Fluorine’s inductive effect further deactivates the ring, reducing reaction rates. Experimental validation:
  • Nitration : Use HNO₃/H₂SO₄ at 0°C; monitor meta/para ratios via HPLC.
  • Halogenation : Compare bromination rates with non-fluorinated analogs (e.g., 4-ethylsulfonylbenzene) to quantify deactivation .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify nucleophilic attack sites.
  • Solvent Modeling : Use the Polarizable Continuum Model (PCM) for DMSO or THF.
  • Transition-State Analysis : Compare activation energies for SN2 pathways at sulfur vs. fluorine centers .

Q. How can contradictions in reported reactivity data for fluorinated sulfonyl benzenes in cross-coupling reactions be resolved?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂(dppe) with varying ligands (e.g., XPhos, BINAP).
  • Kinetic Profiling : Use in situ ¹⁹F NMR to monitor intermediates (e.g., oxidative addition complexes).
  • Steric Maps : Analyze substituent effects using Molecular Mechanics (MM2) simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Fluoro-4-(2-fluoroethanesulfonyl)benzene
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